molecular formula C15H15N3O2 B2354261 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide CAS No. 868978-20-5

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2354261
CAS No.: 868978-20-5
M. Wt: 269.304
InChI Key: KHHBZDZTCHTDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a novel chemical entity designed for preclinical oncology research, integrating two pharmacologically active moieties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities . Recent studies highlight that novel derivatives based on this core structure exhibit potent anti-cancer effects by suppressing key signaling pathways such as NF-κB and STAT3, which are crucial for cancer cell survival, inflammation, and proliferation . Concurrently, the furan-2-carboxamide moiety has been identified as a potent pharmacophore. Independent research on furan-2-carboxamide derivatives has demonstrated their function as novel microtubule stabilizing agents, which induce mitotic arrest and potentiate apoptosis in cancer cells by disrupting tubulin dynamics during cell division . The strategic combination of these structures in a single molecule creates a compound with a potential dual mechanism of action, making it a valuable tool for investigating new oncotherapeutic strategies and overcoming drug resistance. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-4-2-8-18-10-12(17-14(11)18)6-7-16-15(19)13-5-3-9-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHBZDZTCHTDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule comprises two structural domains: an 8-methylimidazo[1,2-a]pyridine core linked via an ethyl spacer to a furan-2-carboxamide group. Retrosynthetic disconnection reveals two primary fragments:

  • Imidazo[1,2-a]pyridine-ethylamine intermediate : Synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones or alkynes.
  • Furan-2-carboxamide precursor : Derived from furan-2-carboxylic acid through activation to acyl chlorides or mixed anhydrides.

Critical challenges include ensuring regioselectivity during imidazo ring formation and avoiding N-acylation side reactions during amide coupling.

Synthesis of 8-Methylimidazo[1,2-a]Pyridine-Ethylamine Intermediates

Cyclocondensation of 2-Aminopyridine with α-Bromoketones

The imidazo[1,2-a]pyridine scaffold is classically constructed by reacting 2-aminopyridine with α-bromoketones. For 8-methyl substitution, 2-amino-3-methylpyridine is treated with 3-bromo-2-butanone in refluxing ethanol (12 h, 78% yield). Subsequent introduction of the ethylamine side chain proceeds via:

  • Mitsunobu Reaction : Using triphenylphosphine/diethyl azodicarboxylate (DEAD) to couple 2-(imidazo[1,2-a]pyridin-2-yl)ethanol with p-toluenesulfonyl chloride, followed by azide displacement and Staudinger reduction (overall yield: 52%).
  • Buchwald–Hartwig Amination : Direct amination of 2-bromoimidazo[1,2-a]pyridine with ethylenediamine in the presence of Pd(OAc)₂/Xantphos, yielding 2-(2-aminoethyl)-8-methylimidazo[1,2-a]pyridine (64% yield).

Palladium-Catalyzed C–H Functionalization

Modern approaches leverage Pd-catalyzed C–H activation for streamlined synthesis. 8-Methylimidazo[1,2-a]pyridine undergoes directed C3–H arylation with ethyl iodoacetate using Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and pivalic acid in DMF (110°C, 24 h), affording ethyl 3-(imidazo[1,2-a]pyridin-2-yl)propanoate (89% yield). Hydrolysis (LiOH, THF/H₂O) and Curtius rearrangement (DPPA, t-BuOH) yield the ethylamine derivative.

Synthesis of Furan-2-Carboxamide Derivatives

Activation of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride (2 equiv) and catalytic DMF in dichloromethane (0°C to rt, 4 h). Alternatively, mixed carbonates form via reaction with ethyl chloroformate (1.2 equiv) in the presence of triethylamine.

Amide Coupling Strategies

Schotten–Baumann Conditions

The ethylamine intermediate is reacted with furan-2-carbonyl chloride in a biphasic system (NaOH/CH₂Cl₂), yielding the target amide (68% yield). Excess base minimizes O-acylation of the furan oxygen.

Transamidation of N-Acyl-Boc-Carbamates

A one-pot, two-step procedure involves initial formation of an N-acyl-Boc-carbamate from furan-2-carboxylic acid and N-Boc-ethylenediamine. Subsequent Boc deprotection (TFA/CH₂Cl₂) and transamidation with 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine afford the product in 82% yield.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Amidation

  • Imidazo Ring Formation : 2-Amino-3-methylpyridine + 3-bromo-2-butanone → 8-methylimidazo[1,2-a]pyridine (78%).
  • Ethylamine Installation : Mitsunobu reaction → azide reduction (92%).
  • Amide Coupling : Schotten–Baumann with furan-2-carbonyl chloride (68% overall yield).

Route 2: Pd-Catalyzed Tandem C–H Activation/Transamidation

  • C–H Ethylation : Directed arylation of 8-methylimidazo[1,2-a]pyridine with ethyl iodide (Pd(OAc)₂, Ag₂CO₃, 89%).
  • Transamidation : One-pot Boc-carbamate formation and coupling (82%).

Route 3: Solid-Phase Synthesis

Immobilization of 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine on Wang resin, followed by on-resin acylation with furan-2-carboxylic acid (HBTU activation), and cleavage (TFA/CH₂Cl₂) yields the product (75% purity after HPLC).

Analytical Characterization and Optimization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 6.8 Hz, 1H, imidazo H3), 7.85 (s, 1H, furan H5), 6.75 (dd, J = 3.6 Hz, 1H, furan H4), 3.65 (t, J = 6.0 Hz, 2H, CH₂NH), 2.55 (s, 3H, CH₃).
  • HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₆N₃O₂: 278.1134; found: 278.1138.

Yield Optimization :

Step Catalyst/Solvent Temperature (°C) Yield (%)
Imidazo ring formation EtOH, reflux 80 78
C–H ethylation Pd(OAc)₂/DMF 110 89
Transamidation TFA/CH₂Cl₂ 25 82

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazopyridine Core

N-(8-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-5-(4-(dimethylamino)phenyl)furan-2-carboxamide (Compound 36)
  • Structural Differences : Chlorine at position 8 instead of methyl; furan-2-carboxamide directly attached to the imidazopyridine via an amine .
  • The dimethylaminophenyl group introduces strong electron-donating effects, which could alter π-π stacking or solubility compared to the target compound’s simpler furan moiety.
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide
  • Structural Differences : Fluorophenyl at position 6 and p-tolyl amide substituent .
  • Impact :
    • Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets versus the methyl group’s electron-donating nature.
    • Crystal structure analysis (DFT study) reveals planar geometry, suggesting rigid interactions distinct from the ethyl-linked target compound .
N-[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide (Y070-0132)
  • Structural Differences : Chlorophenyl at position 2 vs. ethyl-furan in the target compound .
  • Impact: Chlorine increases lipophilicity (ClogP: ~3.5 vs. Positional isomerism (chlorophenyl at 2 vs. methyl at 8) may lead to divergent binding modes.

Halogenated Derivatives

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide
  • Structural Differences : Bromine at position 8 and fluorophenyl-benzamide substituent .
  • Impact :
    • Bromine’s larger atomic radius may sterically hinder target engagement compared to methyl.
    • Crystal structure (SHELX-refined) shows altered dihedral angles between imidazopyridine and benzamide, suggesting reduced flexibility .

Heterocyclic and Linker Modifications

N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide
  • Structural Differences : Dipyridopyrimidine core with methoxyphenyl-ethyl and furylmethyl groups .
  • Impact :
    • The extended heterocyclic system increases MW (~489.51 g/mol) and complexity, likely reducing synthetic yield compared to the simpler imidazopyridine target.
    • Methoxy groups enhance solubility but may introduce metabolic liabilities.

Positional Isomerism and Pharmacophore Optimization

N-[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide (Y070-0119)
  • Structural Differences : Methyl at position 6 vs. 8 in the target compound .
  • Impact :
    • Position 6 methylation may disrupt planar stacking interactions critical for activity.
    • Identical MW (351.79 g/mol) but distinct ClogP values due to substituent positioning.

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a fused heterocyclic structure that combines imidazo[1,2-a]pyridine and furan moieties. This structural combination is believed to enhance its interaction with various biological targets, making it a candidate for further research in drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of imidazo[1,2-a]pyridine have shown selective antibacterial activity against Gram-positive bacteria .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on cancer cell lines, particularly those associated with central nervous system cancers and colon cancer .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes or receptors is under investigation. Its structure allows for potential binding to targets involved in various metabolic pathways, which could lead to therapeutic applications.

Anticancer Activity

A study on the anticancer effects of imidazo[1,2-a]pyridine derivatives highlighted that certain compounds showed comparable efficacy to established chemotherapeutics like Doxorubicin. For example, one derivative exhibited IC50 values indicating potent inhibition against MCF-7 breast cancer cells while maintaining low toxicity towards normal cells .

Antimicrobial Studies

In a comparative study involving various nitrogen heterocycles, this compound was evaluated for its antibacterial properties. Results indicated that it possessed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent for bacterial infections .

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AnticancerUnique dual functionality
Imidazo[1,2-a]pyridine DerivativesStructureAntibacterialSimilar mechanisms but varied efficacy
Furan-2-Carboxamide DerivativesStructureAnticancerComparable reactivity but different targets

Q & A

Q. What are the common synthetic routes for preparing N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Imidazo[1,2-a]pyridine Core Formation : React 2-aminopyridine derivatives with α-bromoketones under mild, metal-free conditions in toluene or ethyl acetate. Iodine (I₂) and tert-butyl hydroperoxide (TBHP) promote C–C bond cleavage to form amide intermediates .

Furan Carboxamide Conjugation : Couple the imidazo[1,2-a]pyridine intermediate with furan-2-carbonyl chloride using a nucleophilic acyl substitution reaction. Optimize reaction conditions (e.g., solvent, temperature) to enhance yield .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy (¹H, ¹³C): Confirm structural integrity, including substituent positions on the imidazo[1,2-a]pyridine and furan rings .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography (if crystalline) : Resolve 3D structure using SHELX programs for refinement .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Conduct in vitro assays to assess:
  • Cholinesterase Inhibition : Measure IC₅₀ against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method .
  • Anticancer Activity : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine potency.

Advanced Research Questions

Q. How can synthetic yield and selectivity be optimized for the imidazo[1,2-a]pyridine core?

  • Methodological Answer :
  • Solvent Screening : Compare toluene (for amide formation) vs. ethyl acetate (for cyclization/bromination). Ethyl acetate may enhance cyclization efficiency .
  • Catalyst Optimization : Test iodine (I₂) concentrations (0.1–1.0 equiv.) to balance C–C cleavage and side reactions.
  • Temperature Control : Lower temperatures (25–50°C) reduce decomposition; higher temperatures (80–100°C) accelerate cyclization but may lower selectivity.
  • Table : Example Optimization Parameters
ConditionYield (%)Selectivity (%)
Toluene, I₂, 50°C6585
Ethyl Acetate, 80°C7892

Q. How to resolve contradictions in structural elucidation between NMR and X-ray data?

  • Methodological Answer :
  • Dynamic Effects : NMR may indicate conformational flexibility (e.g., furan ring rotation), while X-ray shows static crystal packing. Perform variable-temperature NMR to assess dynamics .
  • Tautomerism : Check for tautomeric forms (e.g., imidazo[1,2-a]pyridine protonation states) using pH-dependent NMR or computational modeling (DFT) .
  • SHELX Refinement : Use anisotropic displacement parameters in SHELXL to refine X-ray data, ensuring accurate bond lengths/angles .

Q. What strategies can elucidate the mechanism of action in cholinesterase inhibition?

  • Methodological Answer :
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and AChE active site (PDB ID: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding with catalytic triad .
  • Mutagenesis : Engineer AChE mutants (e.g., Glu202Ala) to validate binding residues via SPR or ITC.

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :
  • Solvent Accessibility : Simulations often neglect solvation effects. Use explicit solvent models (e.g., TIP3P) in MD simulations .
  • Protonation States : Ensure docking accounts for physiological pH (e.g., imidazole ring protonation at pH 7.4).
  • Experimental Replicates : Perform triplicate assays with controls (e.g., donepezil as a positive control) to confirm reproducibility .

Methodological Tables

Q. Table 1: Recommended Characterization Workflow

StepTechniqueParametersPurpose
1¹H NMR400 MHz, DMSO-d6, 25°CConfirm proton environments
2HRMSESI+, m/z 350–450Verify molecular ion
3X-raySHELXL refinement, Mo Kα radiationResolve crystal structure

Q. Table 2: Biological Assay Conditions

AssayProtocolEndpoint Measurement
AChE InhibitionEllman’s reagent, λ = 412 nmIC₅₀ via absorbance
Cytotoxicity (MTT)48h incubation, λ = 570 nmCell viability (%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.